Product packaging for 4,5-Diaminoindazole(Cat. No.:)

4,5-Diaminoindazole

Cat. No.: B8486363
M. Wt: 148.17 g/mol
InChI Key: GZXZGSBCBPFWML-UHFFFAOYSA-N
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Description

4,5-Diaminoindazole is a diazole derivative featuring an indazole backbone substituted with two amino groups. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Indazole scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in compounds with diverse biological activities . Researchers utilize such diaminoheterocycles in the synthesis of more complex polycyclic systems. Potential applications include serving as a precursor for the development of molecules with potential biological activity, given that many indazole-based compounds are known to exhibit anticancer, anti-inflammatory, and antibacterial properties . Furthermore, diamine compounds can be investigated as corrosion inhibitors, as similar aminoindazole derivatives have been studied for protecting mild steel in acidic environments . As a building block, this compound can be used to construct fused heterocycles or functionalized polymers. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B8486363 4,5-Diaminoindazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-indazole-4,5-diamine

InChI

InChI=1S/C7H8N4/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,8-9H2,(H,10,11)

InChI Key

GZXZGSBCBPFWML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1N)N

Origin of Product

United States

Strategic Synthetic Methodologies for 4,5 Diaminoindazole and Its Analogues

Established and Evolving Synthetic Routes

The construction of the indazole core and the introduction of the requisite amino groups are the two primary challenges in the synthesis of 4,5-diaminoindazole. Over the years, a variety of methods have been developed to address these challenges, ranging from classical cyclization reactions to more modern, efficient synthetic protocols.

Cyclization Reactions for Indazole Ring Formation

The formation of the bicyclic indazole ring system is the cornerstone of any synthetic approach. Several classical and contemporary cyclization strategies are employed to construct this heterocyclic framework.

One of the most common methods involves the diazotization of an appropriately substituted o-toluidine (B26562) derivative, followed by an intramolecular cyclization. chemicalbook.com For the synthesis of a this compound precursor, this would typically start from a dinitro-o-toluidine. The reaction of 2-haloacetophenones with methylhydrazine in the presence of a base like potassium carbonate, catalyzed by copper oxide, also provides a route to 1H-indazoles through amination and subsequent intramolecular dehydration-cyclization. chemicalbook.com

Another well-established method is the reductive cyclization of o-nitrobenzylamines or related structures. diva-portal.org For instance, 3-amino-3-(2-nitroaryl)propanoic acids can be converted to 1H-indazoles in the presence of sodium hydroxide (B78521) and an alcohol. diva-portal.org The Cadogan reaction, a classical reductive cyclization of nitroaromatic compounds, is also a powerful tool for synthesizing 2H-indazoles, typically at elevated temperatures using phosphites or phosphines. nih.govresearchgate.net

More recently, palladium-catalyzed intramolecular carbon-nitrogen bond formation has been effectively used for the synthesis of 3-substituted indazoles. researchgate.net Additionally, the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303) provides a direct route to 3-aminoindazoles. chemicalbook.comnih.gov

A summary of key cyclization reactions for indazole synthesis is presented in the table below.

Reaction Type Starting Materials Key Reagents/Conditions Product Reference
Diazotization-Cyclizationo-Toluidine derivativesNaNO₂, Acetic Acid1H-Indazole chemicalbook.com
Reductive Cyclization2-Nitrobenzylamine derivativesNaOH, Alcohol1H-Indazole diva-portal.org
Cadogan Cyclizationo-Nitroaromatic compoundsTrialkyl phosphites/phosphines2H-Indazole nih.govresearchgate.net
Palladium-Catalyzed CyclizationAppropriate precursorsPalladium catalyst3-Substituted Indazoles researchgate.net
Hydrazine Condensation2-FluorobenzonitrilesHydrazine hydrate3-Aminoindazole chemicalbook.comnih.gov

Introduction of Amine Functionalities: Reduction and Amination Pathways

Once the indazole core is established, or concurrently with its formation, the amino groups at the 4 and 5 positions must be introduced. The most straightforward approach is the reduction of corresponding nitro groups. For example, the synthesis of 5-nitro-1H-indazol-3-ylamine can be achieved by reacting 2-fluoro-5-nitrobenzonitrile (B100134) with hydrazine. nih.gov Subsequent reduction of the nitro group would yield a diaminoindazole derivative.

Direct amination reactions are also employed. The synthesis of amine-functionalized indazolin-3-ylidene complexes of palladium(II) has been demonstrated through the post-modification of a bromoalkyl-functionalized precursor complex. acs.org This involves the substitution of the bromo group with various secondary amines. acs.org While this example is for a metal complex, the underlying principle of nucleophilic substitution can be applied to the synthesis of aminoindazole derivatives.

Furthermore, palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence offers a general and efficient route to substituted 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can also yield 3-aminoindazoles. organic-chemistry.org

Multi-Component Reaction Approaches for Indazole Synthesis

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of indazole derivatives.

A notable example is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. organic-chemistry.org This method demonstrates high functional group tolerance and avoids the formation of regioisomers. organic-chemistry.org Another approach involves a visible-light-driven three-component cyclization of bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles to synthesize pyrimido[1,2-b]indazole derivatives. acs.org

A metal-free, regioselective three-component reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of a base has also been reported for the synthesis of pyrimido[1,2-b]indazole analogues. nih.gov Additionally, a one-pot three-component reaction of N-substituted vinylindole/indazole, ninhydrin, and sarcosine/L-proline leads to the formation of spiropyrrolidine derivatives containing indole (B1671886) or indazole moieties. beilstein-journals.org

The table below summarizes some multi-component reactions for the synthesis of indazole-containing structures.

Components Catalyst/Conditions Product Type Reference
2-Bromobenzaldehydes, primary amines, sodium azideCopper(I) iodide, TMEDA, DMSO2H-Indazoles organic-chemistry.org
Bromodifluoroacetic acid derivatives, enaminones, 3-aminoindazolesVisible lightPyrimido[1,2-b]indazole derivatives acs.org
3-Aminoindazole, aryl aldehydes, acetophenonesKOH/DMFPyrimido[1,2-b]indazole analogues nih.gov
N-substituted vinylindole/indazole, ninhydrin, sarcosine/L-prolineThermalSpiropyrrolidine derivatives beilstein-journals.org

Advanced Synthetic Approaches

In addition to the established methods, more advanced synthetic strategies are continually being developed to improve the efficiency, selectivity, and sustainability of diaminoindazole synthesis.

Metal-Catalyzed Coupling Reactions in Diaminoindazole Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions are particularly useful for the functionalization of the indazole core.

The Suzuki coupling reaction, for instance, has been used to introduce substituted aromatic groups at the C-5 position of the indazole ring, allowing for the exploration of structure-activity relationships of potential kinase inhibitors. mdpi.com The Hiyama cross-coupling, which involves the coupling of organosilicons with organic halides, is another versatile method for C-C bond formation and has been employed in the synthesis of various bioactive molecules. mdpi.com

Palladium-catalyzed reactions are widely used. For example, the synthesis of 3-amine/alkoxy substituted-azaindazoles has been achieved through the Ullmann coupling reaction, demonstrating selectivity between chloro and iodo groups. researchgate.net Furthermore, transition-metal-catalyzed C-P cross-coupling reactions are important for synthesizing organophosphorus compounds, which can be analogues of indazole derivatives. researchgate.net

Electrochemical Synthesis of Indazole Derivatives

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents. rsc.org The electrochemical synthesis of 1H-indazoles and their N-oxides has been described, where the outcome of the reaction is determined by the cathode material. nih.govresearchgate.net This method offers a broad substrate scope and has been used in the late-stage functionalization of bioactive molecules. nih.govresearchgate.net

An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed for the synthesis of 1H-indazole derivatives in moderate to good yields. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org Additionally, a transition-metal- and external oxidant-free electrochemical method for the C3–H sulfonylation of 2H-indazoles has been reported, proceeding via a radical pathway. acs.org

Stereo- and Regioselective Synthesis Considerations

The precise control of substituent placement and stereochemistry is fundamental in the synthesis of this compound analogues. Regioselectivity, or the control of where new chemical groups attach to the indazole ring, is a significant challenge. The two amino groups at the 4 and 5 positions strongly influence the reactivity of the aromatic ring, but can lead to mixtures of products in substitution reactions if not carefully managed. Synthetic chemists often employ protecting groups to temporarily block certain reactive sites, thereby directing incoming reagents to the desired position.

Stereoselectivity is crucial when the target molecule contains chiral centers, which are common in biologically active compounds. The synthesis of specific stereoisomers (enantiomers or diastereomers) often requires the use of specialized techniques. These can include the use of chiral starting materials, chiral catalysts that favor the formation of one stereoisomer over another, or chiral auxiliaries that temporarily impart stereochemical control and are later removed. For example, stereoselective methods are vital for creating analogues with specific three-dimensional shapes designed to fit into the active sites of biological targets like enzymes. nih.govorganic-chemistry.orgmdpi.comresearchgate.net

Precursor Chemistry for this compound Systems

The efficient construction of the this compound core is highly dependent on the strategic synthesis of key precursor molecules. Two prominent and effective strategies involve the use of nitro-substituted indazole intermediates and palladium-catalyzed amination reactions.

Synthesis of Nitro-Substituted Indazole Intermediates

A well-established route to this compound involves the synthesis of an indazole ring bearing two nitro groups, which are subsequently reduced to amino groups. This process often starts with the nitration of a substituted aniline (B41778) or a related aromatic compound, followed by a cyclization reaction to form the indazole core. google.comresearchgate.net A second nitration step is then carried out to introduce the second nitro group. mdpi.com The positions of the nitro groups are dictated by the directing effects of the substituents already present on the aromatic ring. google.com

Once the dinitro-indazole intermediate is formed, the two nitro groups are converted to amino groups through a reduction reaction. Common methods for this transformation include catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C), or chemical reduction with reagents such as tin(II) chloride. researchgate.net The choice of reduction method can depend on the other functional groups present in the molecule to avoid unwanted side reactions.

Table 1: Synthesis of Nitro-Substituted Indazole Intermediates

Starting Material Reaction Step Key Reagents Intermediate/Product
Substituted Aniline Nitration & Cyclization Nitrating Agent, Acid/Base Nitro-indazole
Nitro-indazole Second Nitration Nitrating Agent Dinitro-indazole

Palladium-Catalyzed Amination Routes to Diaminoindazoles

A more modern and versatile approach to constructing diaminoindazoles utilizes palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. orgsyn.org This powerful reaction allows for the direct formation of carbon-nitrogen bonds. rsc.orgnih.govepfl.ch The synthesis typically starts with a dihalo-indazole, such as 4,5-dibromoindazole or 4,5-dichloroindazole. This precursor is then reacted with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the ligand and reaction conditions. orgsyn.org Different phosphine ligands can have a significant impact on the efficiency and selectivity of the reaction. This method is highly valued for its broad applicability, as it allows for the introduction of a wide range of amino groups, facilitating the creation of diverse libraries of this compound analogues for biological screening and other applications. mdpi.com

Table 2: Palladium-Catalyzed Amination of Dihalo-indazoles

Dihalo-indazole Precursor Amine Source Catalyst System Product
4,5-Dibromoindazole Ammonia or Primary Amine Pd(OAc)₂, Phosphine Ligand, Base This compound or N-substituted analogue
4,5-Dichloroindazole Arylamine Pd₂(dba)₃, Phosphine Ligand, Base N,N'-Diaryl-4,5-diaminoindazole

Investigating Chemical Transformations and Derivatization of 4,5 Diaminoindazole

Reactivity Profiles of Amino Functionalities

The presence of two amino groups at the C4 and C5 positions of the indazole ring governs much of the compound's reactivity. These amine centers are nucleophilic and can readily participate in various chemical reactions.

Acylation and Alkylation Reactions at Amine Centers

The amino groups of 4,5-diaminoindazole can be readily acylated or alkylated to introduce a variety of functional groups. researchgate.netgcms.cz These reactions typically proceed under standard conditions, though the relative reactivity of the two amino groups can sometimes allow for selective modification.

Acylation is a common strategy to introduce carbonyl-containing moieties. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amide derivatives. organic-chemistry.org The choice of acylating agent can significantly influence the properties of the resulting molecule. A study on the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazole analogues demonstrated that mono-acylation at the 3-amino position could be achieved through a diacylation and subsequent deacylation process. nih.gov This highlights the potential for regioselective acylation under controlled conditions.

Alkylation introduces alkyl groups onto the amino functionalities. This can be achieved using various alkylating agents, such as alkyl halides. dntb.gov.ua The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Reagent TypeExample ReagentProduct TypeReference
Acyl HalideAcetyl chlorideAmide organic-chemistry.org
AnhydrideAcetic anhydrideAmide
Alkyl HalideMethyl iodideAlkylamine dntb.gov.ua

Condensation Reactions with Dicarbonyl Compounds

The diamino nature of this compound makes it an excellent substrate for condensation reactions with dicarbonyl compounds, leading to the formation of new heterocyclic rings. researchgate.netlibretexts.orgvanderbilt.edu These reactions are valuable for constructing complex molecular architectures.

For example, reaction with β-dicarbonyl compounds can lead to the formation of fused seven-membered rings, such as benzodiazepines. researchgate.net The specific product formed depends on the nature of the dicarbonyl compound and the reaction conditions. A study involving 5,6-diaminoindazole (an isomer of this compound) and β-dicarbonyl compounds in hot butanol resulted in the formation of pyrazolo[4,5-f]benzimidazole and other fused systems, demonstrating the versatility of this approach. researchgate.net

Dicarbonyl CompoundProduct TypeReference
AcetylacetonePyrazolo[3,4-h] nih.govscholarsportal.infobenzodiazepine (B76468) derivative researchgate.net
Ethyl acetoacetatePyrazolo[4,5-f]benzimidazolone derivative researchgate.net

Electrophilic and Nucleophilic Substitutions Involving Amine Groups

The amino groups strongly influence the electronic properties of the indazole ring, making it susceptible to electrophilic aromatic substitution . wikipedia.orglibretexts.orgbeilstein-journals.org The activating nature of the amino groups directs incoming electrophiles to the ortho and para positions. However, the specific site of substitution can be influenced by the reaction conditions and the nature of the electrophile. uoanbar.edu.iq

Conversely, the indazole ring itself can be subject to nucleophilic aromatic substitution , particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlabster.comajol.info While the amino groups are themselves nucleophiles, their presence can activate the ring towards attack by other nucleophiles under certain conditions. The electron-rich nature of the diaminobenzimidazole system, a related structure, suggests that the indazole core of this compound would be activated towards electrophilic attack.

Modifications and Functionalization of the Indazole Core

Beyond the reactivity of the amino groups, the indazole ring itself offers multiple sites for modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Selective Functionalization at Ring Positions (N1, N2, C3, C4, C5, C6, C7)

Selective functionalization of the indazole ring is a key strategy for creating diverse molecular libraries. mdpi.comnih.govnih.govrsc.orgchemrxiv.org The reactivity of the different positions on the ring (N1, N2, C3, C4, C5, C6, and C7) varies, enabling regioselective reactions.

N-Functionalization: The N1 and N2 positions of the indazole ring can be selectively alkylated or arylated. dntb.gov.ua The choice of reaction conditions and directing groups can favor substitution at one nitrogen over the other. For instance, regioselective N2-alkylation of indazoles has been achieved using specific catalysts. dntb.gov.ua

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the carbon skeleton of the indazole ring. mdpi.com This approach allows for the introduction of various substituents at positions C3, C4, C5, C6, and C7, often with high regioselectivity. The development of nitrile-based directing groups has enabled meta-selective C-H functionalization of aromatic rings, a strategy that could potentially be applied to the indazole system. nih.gov

PositionType of FunctionalizationExample ReactionReference
N1/N2AlkylationReaction with alkyl halides dntb.gov.ua
C3C-H ActivationPalladium-catalyzed cross-coupling mdpi.com
C4/C5/C6/C7C-H ActivationDirected ortho-metalation mdpi.com

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing indazole core, are a powerful method for constructing complex polycyclic systems. nih.govnih.govyoutube.comrsc.org These reactions often proceed through a sequence of bond-forming events.

The Robinson annulation, for example, combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring. While not directly reported for this compound, analogous strategies could be envisioned. Condensation reactions with dicarbonyl compounds, as mentioned earlier, are a form of annulation that leads to fused heterocyclic systems like pyrazolo[4,5-f]benzimidazoles. researchgate.net

Formation of Diverse Chemical Conjugates and Molecular Hybrids

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific published research detailing the formation of chemical conjugates or molecular hybrids derived directly from this compound. The existing body of research on diaminoindazoles predominantly focuses on other isomers, such as 3,5-diaminoindazole and 5,6-diaminoindazole, which have been extensively studied for their roles in medicinal chemistry, particularly as kinase inhibitors.

The vicinal diamino functionality of this compound theoretically provides a versatile scaffold for constructing a variety of molecular structures. The two adjacent amino groups are nucleophilic centers that could readily participate in reactions to form larger, more complex molecules. Potential, though not yet documented, synthetic pathways for creating conjugates and hybrids could include:

Cyclocondensation Reactions: The reaction of the adjacent diamines with dicarbonyl compounds or their equivalents could lead to the formation of new heterocyclic rings fused to the indazole core, creating complex polycyclic systems. For instance, reaction with α-diketones could yield pyrazino[2,3-e]indazoles.

Acylation and Sulfonylation: Each amino group could be selectively or exhaustively acylated or sulfonylated, allowing for the attachment of various molecular fragments. This would be a straightforward method for creating amide or sulfonamide conjugates.

Schiff Base Formation: Condensation with aldehydes or ketones could form di-imine linkages, which could serve as intermediates for further functionalization or as components of metal-coordinating ligands.

Despite these theoretical possibilities, the current scientific literature accessible through extensive searches does not provide specific examples, detailed research findings, or data tables related to the synthesis of chemical conjugates or molecular hybrids originating from this compound. The focus of synthetic efforts in this chemical space has been directed towards other isomers. Therefore, a detailed discussion with research findings and data tables on the formation of conjugates from this compound cannot be provided at this time.

Computational and Theoretical Studies on 4,5 Diaminoindazole and Its Derivatives

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum mechanics (QM) forms the foundation for understanding the electronic behavior of molecules, providing accurate descriptions of structure and reactivity. acs.orglu.se For larger systems, such as a ligand interacting with a protein, hybrid QM/MM methods are employed. In this approach, the most critical region (e.g., the ligand and the active site) is treated with QM, while the larger environment (the rest of the protein and solvent) is described using less computationally expensive molecular mechanics (MM) force fields. lu.seresearchgate.net

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the ground-state properties of 4,5-diaminoindazole and its derivatives. ui.edu.ng These calculations provide information on the distribution of electrons within the molecule, which is crucial for predicting its reactivity and interaction capabilities. Key parameters derived from these calculations help in evaluating the potential of these compounds for specific applications, such as corrosion inhibition or as pharmacophores. ui.edu.ngmdpi.com

Commonly calculated quantum chemical parameters include:

E(HOMO) : The energy of the Highest Occupied Molecular Orbital, which relates to the molecule's ability to donate electrons. Higher E(HOMO) values often correlate with better inhibition potential. ui.edu.ng

E(LUMO) : The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. ui.edu.ng

Energy Gap (ΔE) : The difference between E(LUMO) and E(HOMO) (ΔE = E(LUMO) - E(HOMO)). A smaller energy gap suggests higher reactivity. ui.edu.ng

Global Hardness (η) and Softness (σ) : These parameters describe the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap. ui.edu.ng

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. ui.edu.ng

Mulliken Charges : These describe the partial atomic charges, identifying sites that are prone to electrophilic or nucleophilic attack. For instance, high negative charges on nitrogen and oxygen atoms suggest these are likely sites for bonding to a metal surface in corrosion inhibition. ui.edu.ng

Table 1: Example Quantum Chemical Parameters for Hypothetical Imidazophenanthroline Derivatives This table illustrates the type of data generated in DFT studies for heterocyclic compounds related to diaminondazoles. The values are conceptual.

Derivative E(HOMO) (eV) E(LUMO) (eV) Energy Gap (ΔE) (eV) Global Hardness (η) Global Softness (σ)
MIP -5.8 -1.5 4.3 2.15 0.23
IPP -5.7 -1.6 4.1 2.05 0.24
MPIP -5.6 -1.7 3.9 1.95 0.26
MPP -5.5 -1.8 3.7 1.85 0.27

Data based on findings for related compounds. ui.edu.ng

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com For flexible molecules like derivatives of this compound, which may have rotatable bonds in their substituent groups, understanding the preferred conformations is essential for predicting how they will bind to a biological target.

Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation to build an energy landscape. researchgate.net The most stable conformations correspond to energy minima on this landscape. researchgate.net In disubstituted ring systems, for example, the analysis determines the energetic favorability of placing substituents in axial versus equatorial positions to minimize steric hindrance. libretexts.org The study of conformational preferences is crucial because the biologically active conformation may not be the lowest energy conformation in solution. lumenlearning.com

A primary goal of computational studies on bioactive compounds is to understand and predict their binding affinity to protein targets. numberanalytics.com Hybrid QM/MM methods are particularly powerful for this purpose. researchgate.net However, due to the computational cost, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are more commonly used to estimate the free energy of binding from molecular dynamics trajectories. nih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the energy of the protein-ligand complex and the sum of the energies of the isolated protein and ligand. This energy is typically decomposed into several components:

ΔE_gas : The gas-phase interaction energy, comprising van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv : The solvation free energy, which includes a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA).

Studies on 3,5-diaminoindazole derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have shown that the calculated binding free energy correlates well with experimental biological activity. researchgate.netnih.gov These calculations can reveal which interactions (e.g., hydrogen bonds, van der Waals forces) are most critical for binding.

Table 2: Example Decomposition of MM/GBSA Binding Free Energy This table presents a conceptual breakdown of energy contributions to ligand binding, as seen in typical computational studies.

Ligand ΔG_bind (kcal/mol) ΔE_vdW (kcal/mol) ΔE_elec (kcal/mol) ΔG_polar_solv (kcal/mol) ΔG_nonpolar_solv (kcal/mol)
Inhibitor A -10.5 -45.2 -20.8 50.1 -4.6
Inhibitor B -9.8 -42.1 -18.5 45.5 -4.7
Inhibitor C -7.2 -35.6 -15.3 38.5 -4.8

Conceptual data based on principles from MM/GBSA studies. chemisgroup.us

Conformational Analysis and Energy Landscapes

Molecular Dynamics (MD) Simulations and Conformational Sampling

While QM methods provide a static, time-independent picture, Molecular Dynamics (MD) simulations introduce the dimension of time, allowing for the study of the dynamic behavior of molecules and their complexes. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how conformations and interactions evolve over time, typically on the nanosecond to microsecond timescale.

MD simulations are crucial for assessing the stability of a ligand's binding pose predicted by docking studies. nih.gov A stable binding mode is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atomic positions from the initial docked pose over the course of the simulation. nih.gov

These simulations provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds, between the ligand and the protein. The analysis can show the persistence of these interactions over time, highlighting which are key to stable binding. Enhanced sampling techniques, such as metadynamics, can be used to explore larger conformational changes and predict how a ligand might influence the protein's structure. rsc.org

Table 3: Typical Output from MD Simulation Analysis This table summarizes the kind of dynamic information that can be extracted from an MD trajectory.

Parameter Description Example Finding
RMSD Root-Mean-Square Deviation A low RMSD (< 2 Å) for the ligand suggests the binding pose is stable. nih.gov
RMSF Root-Mean-Square Fluctuation High RMSF in certain protein loops indicates flexibility in those regions upon ligand binding.
Hydrogen Bonds Occupancy of H-bonds A hydrogen bond with >80% occupancy is considered stable and critical for binding.

Since biological processes occur in water, accurately modeling the effects of the aqueous environment is critical. pcbiochemres.com In MD simulations, this is typically achieved by placing the protein-ligand complex in a box of explicit water molecules. This allows for a realistic representation of solvation, including the formation of specific water-mediated hydrogen bonds and the influence of the dielectric environment. rsc.org

The solvent can significantly impact the binding affinity and conformational preferences of a ligand. rsc.orgrsc.org Solvation free energy calculations, as mentioned in the MM/PBSA and MM/GBSA methods, are essential for correcting the gas-phase interaction energies. The choice of solvent model, whether explicit (atomistic water molecules) or implicit (a continuous medium), can affect the results, with explicit models offering higher accuracy at a greater computational cost. mdpi.comrsc.org Studies on how co-solvents affect solubility and interactions also rely on these modeling techniques to understand the underlying molecular interactions. pcbiochemres.com

Analysis of Dynamic Behavior and Intermolecular Interactions

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques that play a pivotal role in modern drug discovery. jddtonline.info These methods are instrumental in predicting how a small molecule, such as a derivative of this compound, will interact with a target protein at the molecular level. This predictive power allows researchers to prioritize which compounds to synthesize and test, thereby accelerating the discovery of new therapeutic agents. drugdiscoverynews.com

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. vjs.ac.vn This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. Sophisticated scoring functions are then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. gardp.orgnih.gov These scoring functions consider various factors, including electrostatic interactions, hydrogen bonds, and van der Waals forces, to rank the potential binding modes. nih.gov

For derivatives of this compound, molecular docking studies have been crucial in elucidating their binding mechanisms with various protein targets. For instance, in the context of cancer research, docking studies have been performed with targets like Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.comresearchgate.net These studies revealed that specific substitutions on the aminoindazole core could lead to a higher number of favorable interactions with key amino acid residues in the active sites of these proteins, resulting in strong binding energies. jocpr.comresearchgate.net For example, a study on 1-trityl-5-azaindazole derivatives, which are structurally related to this compound, showed significant binding interactions with amino acids such as LEU43, GLN109, and LYS140 in the PBR receptor. jocpr.comresearchgate.net

To enhance the accuracy of binding predictions, molecular dynamics (MD) simulations are often employed after the initial docking. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and flexibility over time. f1000research.compensoft.net This can help identify incorrect binding poses and refine the understanding of the interactions. pensoft.net

Virtual screening is a broader application of molecular docking and other computational methods to rapidly screen large libraries of chemical compounds against a target protein. mdpi.comwjpmr.com This in silico approach acts as a filter, narrowing down a vast chemical space to a manageable number of promising candidates for further experimental testing. mdpi.com There are two main types of virtual screening: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). pensoft.net SBVS, which relies on the 3D structure of the target protein, is the more common approach when the target structure is known. mdpi.com

Structure-Based and Ligand-Based Drug Design Principles

The design of new drugs based on this compound and its derivatives is guided by two primary principles: structure-based drug design (SBDD) and ligand-based drug design (LBDD). jddtonline.infowikipedia.org

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is often a protein. gardp.orgwikipedia.org This structural information, typically obtained through techniques like X-ray crystallography or NMR spectroscopy, provides a detailed map of the binding site. wikipedia.org Using this map, medicinal chemists can computationally design or identify molecules that are complementary in shape and chemical properties to the binding site, with the goal of achieving high affinity and selectivity. gardp.orgwikipedia.org Molecular docking is a cornerstone of SBDD, allowing for the virtual testing of thousands of compounds. gardp.org The insights gained from SBDD, such as the specific hydrogen bonds or hydrophobic interactions that are critical for binding, can guide the optimization of lead compounds. For example, crystallographic data of an aminoindazole derivative bound to phosphoinositide-dependent kinase-1 (PDK1) provided a structural basis for optimizing its activity and selectivity. acs.orgacs.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown. nih.gov In this approach, the focus shifts to a set of molecules (ligands) that are known to interact with the target. nih.gov The underlying principle is that molecules with similar structures are likely to have similar biological activities. nih.gov LBDD methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, aim to identify the key structural and physicochemical properties that are essential for a molecule's activity. nih.gov This information is then used to design new compounds with improved properties. nih.gov

Drug Design PrincipleBasisKey TechniquesApplication to this compound
Structure-Based Drug Design (SBDD) Known 3D structure of the target protein. gardp.orgwikipedia.orgMolecular Docking, Virtual Screening, X-ray Crystallography. gardp.orgacs.orgDesigning inhibitors for targets with known structures like PDK1, MDM2, and PBR. jocpr.comresearchgate.netacs.orgacs.org
Ligand-Based Drug Design (LBDD) Knowledge of active and inactive ligands for a target. nih.govPharmacophore Modeling, QSAR Analysis. nih.govDeveloping predictive models for activity when the target structure is unknown. researchgate.net

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are two key ligand-based drug design techniques that are instrumental in the discovery and optimization of novel therapeutic agents derived from the this compound scaffold. acs.orgnih.gov

Identification of Essential Features for Molecular Recognition

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr These features, known as a pharmacophore, represent the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govmdpi.com

The process begins with a set of active molecules, from which a pharmacophore model is generated. bioduro.com This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr For derivatives of this compound, pharmacophore modeling can reveal the critical spatial arrangement of the amino groups and the indazole ring system that is necessary for binding to a particular target. nih.gov For instance, a pharmacophore model for inhibitors of a specific kinase might include a hydrogen bond acceptor feature corresponding to the nitrogen atoms of the indazole ring and a hydrophobic feature representing an aryl substituent. mdpi.com

Molecular Recognition Features (MoRFs) are short, interaction-prone segments within intrinsically disordered protein regions that undergo a disorder-to-order transition upon binding to a partner. nih.govwikipedia.org While not a direct study of the small molecule itself, understanding the MoRFs of a target protein can provide crucial insights into the features required for ligand binding. neu.edunih.gov By analyzing the characteristics of the binding pocket, including the types of amino acids present and their spatial arrangement, a complementary pharmacophore for a ligand like a this compound derivative can be inferred. neu.edu

Predictive Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdergipark.org.tr The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

To build a QSAR model, a set of compounds with known biological activities (the training set) is used. nih.gov For each compound, a variety of molecular descriptors are calculated, which can be electronic, steric, hydrophobic, or topological in nature. toxicology.org Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to develop an equation that correlates the descriptors with the biological activity. nih.govtoxicology.org

Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.gov This predictive capability is invaluable for exploring the vast chemical space around the this compound scaffold. Researchers can design virtual libraries of derivatives and use the QSAR model to estimate their activity before committing to their synthesis, thereby prioritizing the most promising candidates. nih.gov For example, a QSAR study on a series of 3,5-diaminoindazoles could reveal that specific electronic and steric properties are critical for their activity, guiding the design of more potent analogs. researchgate.net

The reliability of QSAR models is highly dependent on rigorous validation procedures to ensure their predictive power. nih.gov The ultimate goal is to create models that can accurately forecast the activity of novel compounds and facilitate the rational design of new drugs. nih.gov

Computational TechniqueGoalMethodologyApplication for this compound
Pharmacophore Modeling Identify essential 3D features for molecular recognition. dergipark.org.trGeneration of a 3D model of key interaction points from active ligands. bioduro.comDefining the necessary spatial arrangement of functional groups for target binding. nih.gov
QSAR Analysis Develop predictive models for biological activity. researchgate.netCorrelating molecular descriptors with biological activity using statistical methods. nih.govtoxicology.orgPredicting the activity of new derivatives to guide synthesis and optimization. researchgate.netnih.gov

Coordination Chemistry of 4,5 Diaminoindazole

Ligand Design and Coordination Modes

The structure of 4,5-diaminoindazole, featuring a fused pyrazole (B372694) and benzene (B151609) ring system with two adjacent amino groups, offers multiple potential sites for coordination with metal ions. The design of this ligand inherently suggests versatile binding capabilities.

A primary feature of this compound as a ligand is the presence of two amino groups at the 4 and 5 positions of the indazole ring. The proximity of these two nitrogen atoms allows for the formation of a stable five-membered chelate ring with a metal ion. Chelation, the process of forming two or more coordinate bonds between a polydentate ligand and a single central metal atom, generally leads to more stable complexes compared to those formed with monodentate ligands. This is known as the chelate effect.

The two nitrogen atoms of the amino groups can act as a bidentate ligand, donating their lone pairs of electrons to a metal center. This mode of coordination is common for ligands with adjacent donor atoms and is a key aspect of their use in coordination chemistry. The stability of the resulting five-membered ring is analogous to well-studied chelating agents like ethylenediamine.

Potential Chelation Mode of this compound:

Potential Chelation Mode of this compound

In addition to the exocyclic amino groups, the indazole ring itself contains two nitrogen atoms within the heterocyclic system. The pyrazolic nitrogen atom not bonded to a hydrogen (N1) possesses a lone pair of electrons that is available for coordination to a metal ion. This allows this compound to function as a monodentate ligand through this nitrogen atom.

Furthermore, it is conceivable that the ligand could bridge two metal centers, with the diamino moiety chelating to one metal and the indazole nitrogen coordinating to another. This would lead to the formation of polynuclear or coordination polymer structures. The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Coordination Modes of this compound:

Potential Coordination Modes of this compound

Chelation Capabilities of the Diamino Moieties

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods in coordination chemistry.

The preparation of transition metal complexes with this compound would typically involve the reaction of a soluble salt of the transition metal (e.g., chlorides, nitrates, or sulfates) with the ligand in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the metal salt and the ligand. Alcohols, such as ethanol (B145695) or methanol, are common solvents for such reactions.

The stoichiometry of the reaction would be controlled to favor the formation of the desired complex, for example, a 1:1 or 1:2 metal-to-ligand ratio. The reaction mixture would likely be stirred and heated to promote complex formation. mdpi.com Upon cooling or evaporation of the solvent, the resulting solid complex could be isolated by filtration, washed, and dried.

Characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amino and indazole nitrogen atoms to the metal center by observing shifts in the N-H and C=N stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would show shifts in the signals of the ligand upon coordination.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion.

The synthesis of main group and lanthanide/actinide complexes with this compound would also be of interest. The coordination chemistry of these elements is often dominated by electrostatic interactions, and the hard nitrogen donor atoms of the amino groups would be expected to form stable complexes. numberanalytics.com The synthesis would likely follow similar procedures to those for transition metals, with careful consideration of the specific reactivity and coordination preferences of these elements. numberanalytics.com

For lanthanides and actinides, the larger ionic radii and higher coordination numbers could lead to the formation of complexes with higher ligand-to-metal ratios or the incorporation of solvent molecules into the coordination sphere. numberanalytics.com The characterization techniques would be similar, with a particular emphasis on luminescence spectroscopy for lanthanide complexes, as many of them exhibit characteristic emission properties upon complexation. numberanalytics.com

Preparation of Transition Metal Complexes

Structural Elucidation of Coordination Compounds

For a hypothetical complex of this compound, X-ray diffraction would be used to:

Confirm the coordination mode of the ligand (e.g., bidentate chelation through the amino groups, monodentate coordination through the indazole nitrogen, or a bridging mode).

Determine the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral for transition metals). libretexts.org

Measure the bond distances between the metal and the nitrogen donor atoms, providing insight into the strength of the coordination bonds.

Identify the presence and arrangement of any counter-ions or solvent molecules in the crystal structure.

In the absence of single crystals, other techniques such as powder X-ray diffraction (PXRD) can provide information about the crystalline nature and phase purity of the synthesized complex. Computational modeling, such as Density Functional Theory (DFT), could also be employed to predict the most stable structures and to complement experimental data.

X-ray Crystallography for Solid-State Structures

For complexes of this compound, this technique would be essential to confirm the ligand's binding mode. The ligand possesses several potential coordination sites, leading to various structural possibilities:

Bidentate Chelation: The two adjacent amino groups on the 4- and 5-positions can coordinate to a single metal center, forming a stable seven-membered chelate ring. This is a common coordination mode for ortho-diamino aromatic ligands.

Bridging Ligand: The indazole nitrogen atoms (N1 and N2) could bridge two different metal centers, leading to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. rsc.orgmdpi.com The specific structure would depend on factors like the metal-to-ligand ratio, the coordination preference of the metal ion, and the reaction conditions. ub.edu

Monodentate Coordination: Less commonly, the ligand might coordinate through a single amino nitrogen or one of the ring nitrogens if sterically hindered or in the presence of competing ligands.

The crystal structure reveals the coordination number and geometry of the central metal ion, which can range from common geometries like tetrahedral and octahedral to less common ones like square planar or trigonal bipyramidal, depending on the metal ion and its oxidation state. researchgate.net

Spectroscopic Probes for Complex Characterization (e.g., IR, UV-Vis, NMR for metal complexes)

Spectroscopic techniques are vital for characterizing coordination complexes, especially for confirming that the ligand has successfully bonded to the metal ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and probe changes in bond vibrations upon complexation. For this compound complexes, the IR spectrum would provide clear evidence of coordination. rsc.org The primary amino groups (–NH₂) of the free ligand exhibit characteristic N-H stretching vibrations. spectroscopyonline.com Upon coordination of the amino groups' nitrogen atoms to a metal ion, the N-H bond is weakened, causing these stretching bands to shift to lower frequencies (a redshift). researchgate.net Similarly, the N-H bending vibrations would also be altered. New bands appearing at lower frequencies (typically below 500 cm⁻¹) can often be assigned to the formation of metal-nitrogen (M-N) bonds, directly confirming coordination. researchgate.net

Functional GroupType of VibrationExpected Wavenumber (Free Ligand)Expected Change Upon Coordination
Primary Amine (N-H)Stretching~3450-3250 cm⁻¹Shift to lower wavenumber (redshift)
Primary Amine (N-H)Bending (Scissoring)~1650-1580 cm⁻¹Shift in position and/or intensity
Indazole Ring (C=N, C=C)Stretching~1620-1450 cm⁻¹Shifts due to electronic redistribution
Metal-Nitrogen (M-N)StretchingNot PresentAppearance of new bands at low wavenumbers (~500-400 cm⁻¹)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a complex. cuny.edu The spectrum of a this compound complex would typically display several types of absorption bands:

Intra-ligand Transitions: High-intensity bands, usually in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic system of the indazole ligand. These bands may shift in energy upon coordination. azooptics.com

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are common for ligands with electron-rich heteroatoms like the amino groups. Metal-to-ligand charge transfer (MLCT) bands are also possible. researchgate.net These bands are typically very intense.

d-d Transitions: For complexes with transition metals having partially filled d-orbitals, weaker absorption bands may appear in the visible region. These correspond to the excitation of electrons between d-orbitals that have been split by the ligand field. The position and number of these peaks provide valuable information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the electronic configuration of the metal ion. researchgate.netjetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of complexes in solution, particularly for those containing diamagnetic metal ions (e.g., Zn(II), Cd(II)). numberanalytics.com

¹H and ¹³C NMR: Upon coordination of this compound to a diamagnetic metal, the chemical shifts of the ligand's protons and carbons would change. The protons of the amino groups (–NH₂) and the aromatic protons on the indazole ring would be particularly affected, typically shifting downfield due to the deshielding effect of the metal ion. rsc.org This provides clear evidence of a ligand-metal interaction in solution.

Paramagnetic NMR: For complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Fe(III)), the unpaired electrons on the metal cause significant shifting and broadening of the NMR signals. chemrxiv.org While this complicates the spectra, specialized techniques can still yield valuable structural information, and the paramagnetic shifts themselves can be correlated with the complex's geometry and magnetic properties.

Magnetic Properties and Electrochemical Behavior of Complexes

Magnetic Properties

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the metal's d-orbitals. numberanalytics.com Magnetic susceptibility measurements can distinguish between:

Diamagnetic Complexes: These contain metal ions with all paired electrons (e.g., d¹⁰ ions like Zn(II)). They are weakly repelled by a magnetic field. numberanalytics.com

Paramagnetic Complexes: These contain metal ions with one or more unpaired electrons. They are attracted to a magnetic field, and the strength of this attraction is related to the number of unpaired electrons. gcnayanangal.com

The effective magnetic moment (μ_eff) can be calculated from experimental data and compared to the theoretical "spin-only" value (μ_so), which is determined by the number of unpaired electrons (n). du.edu.eg

μ_so = √[n(n+2)] Bohr Magnetons (B.M.)

This comparison helps determine the spin state of the metal (high-spin or low-spin), which in turn provides insight into the ligand field strength and the coordination geometry. For example, an octahedral Fe(II) complex (d⁶) could be paramagnetic with four unpaired electrons (high-spin, μ_so ≈ 4.90 B.M.) or diamagnetic with zero unpaired electrons (low-spin, μ_so = 0 B.M.).

Number of Unpaired Electrons (n)Total Spin (S)Spin-Only Magnetic Moment (μ_so) in B.M.Example d-configuration (Octahedral)
11/21.73Ti³⁺ (d¹), Cu²⁺ (d⁹)
212.83V³⁺ (d²), Ni²⁺ (d⁸)
33/23.87Cr³⁺ (d³), Co²⁺ (high spin, d⁷)
424.90Mn³⁺ (high spin, d⁴), Fe²⁺ (high spin, d⁶)
55/25.92Mn²⁺ (high spin, d⁵), Fe³⁺ (high spin, d⁵)

Electrochemical Behavior

Cyclic voltammetry (CV) is the most common technique used to study the redox behavior of metal complexes. wikipedia.orgiitk.ac.in It provides information on the stability of different oxidation states of the central metal ion. In a CV experiment, the potential is scanned, and the resulting current from oxidation or reduction events is measured. researchgate.net

For a complex of this compound, the CV would show how the ligand influences the metal's redox potentials (e.g., the M(II)/M(III) couple). The electron-donating amino groups of the ligand are expected to stabilize the higher oxidation state of the metal, typically causing a cathodic (negative) shift in the reduction potential compared to the uncomplexed metal ion. nih.gov The reversibility of the redox waves can also provide information about the stability of the complex upon gaining or losing an electron. nsf.gov

Advanced Analytical Methodologies for Characterization of 4,5 Diaminoindazole and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the molecular structure of 4,5-Diaminoindazole. Different regions of the electromagnetic spectrum provide specific information about the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. msu.edu It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to provide detailed information about the molecular framework. msu.educhemistrysteps.com

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. libretexts.org Protons in different parts of the this compound molecule will experience varying degrees of shielding from the external magnetic field, leading to distinct resonance frequencies. ucl.ac.uk For instance, aromatic protons typically resonate in the downfield region (higher ppm values) compared to aliphatic protons. The integration of the signals corresponds to the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, providing valuable connectivity information. carlroth.comsigmaaldrich.com

¹³C NMR Spectroscopy: Complementing ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the spectrum. masterorganicchemistry.com The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms like nitrogen appearing at higher chemical shifts. libretexts.orgmsu.edu

2D NMR Techniques: To unravel more complex structural details and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.ptcreative-biostructure.com Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. creative-biostructure.comlibretexts.org HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, helping to piece together the entire molecular structure. libretexts.org

Below is a table summarizing typical NMR data for indazole-type structures. The exact chemical shifts for this compound would require experimental determination.

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H0-12Electronic environment, number of protons (integration), and neighboring protons (splitting). chemistrysteps.com
¹³C0-220Carbon skeleton, electronic environment of each carbon. libretexts.org

Table 1: General NMR Data for Indazole-Type Structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. scienceready.com.au When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M+). savemyexams.com The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular mass. savemyexams.com

The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. scienceready.com.au The pattern of these fragments is unique to the molecule's structure and can be used to identify it. nih.gov By analyzing the mass differences between the fragments, chemists can piece together the original structure. researchgate.netnih.gov For example, the loss of specific small molecules or radicals can indicate the presence of certain functional groups. savemyexams.com

Ion Type Information Gained
Molecular Ion (M+)Molecular weight of the compound. savemyexams.com
Fragment IonsStructural information based on fragmentation patterns. scienceready.com.aunih.gov

Table 2: Information from Mass Spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. mdpi.com It is based on the principle that chemical bonds vibrate at specific frequencies. libretexts.org When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes. libretexts.org

An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups have characteristic absorption bands. For this compound, key functional groups and their expected IR absorption regions include:

N-H stretching: The two amino groups (-NH₂) will exhibit characteristic stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. libretexts.org

C=C stretching: The aromatic ring will have C=C stretching vibrations in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

N-H bending: The bending vibrations of the amino groups typically appear in the 1550-1650 cm⁻¹ range. researchgate.net

C-N stretching: The stretching vibrations for the carbon-nitrogen bonds of the amino groups are expected in the 1250-1350 cm⁻¹ region. mdpi.com

The presence and position of these bands in the IR spectrum provide strong evidence for the structure of this compound. researchgate.netnih.gov

Functional Group Approximate Wavenumber (cm⁻¹) Vibrational Mode
Amino (N-H)3300-3500Stretch
Aromatic (C-H)3000-3100Stretch
Aromatic (C=C)1450-1600Stretch
Amino (N-H)1550-1650Bend
Amine (C-N)1250-1350Stretch

Table 3: Characteristic IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. matanginicollege.ac.inmicrobenotes.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.eduuzh.ch The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure. bethunecollege.ac.in

For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*. matanginicollege.ac.inuzh.ch

π → π* transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in energy and result in strong absorption bands. uzh.ch

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These are typically lower in energy and have weaker absorption intensities compared to π → π* transitions. uzh.ch

The presence of the amino groups, which act as auxochromes, is expected to shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to the parent indazole molecule. bethunecollege.ac.in

Transition Type Description Expected Absorbance
π → πElectron promotion from a π bonding to a π antibonding orbital. matanginicollege.ac.inStrong
n → πElectron promotion from a non-bonding orbital to a π antibonding orbital. matanginicollege.ac.inWeak to moderate

Table 4: Electronic Transitions in UV-Vis Spectroscopy.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and impurities, as well as for assessing its purity. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid (the mobile phase) at high pressure. torontech.com

For the analysis of this compound, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. The components of the sample separate based on their differential partitioning between the mobile and stationary phases. medicinescience.org

A detector, often a UV-Vis detector set at a wavelength where this compound absorbs strongly, is used to monitor the column effluent. nih.gov The time it takes for a compound to pass through the column is its retention time, which is a characteristic feature used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. torontech.com Purity is typically calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. torontech.comnih.gov

Parameter Significance
Retention TimeUsed for compound identification.
Peak AreaProportional to the concentration of the compound, used for quantification and purity assessment. torontech.com

Table 5: Key Parameters in HPLC Analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. sigmaaldrich.com However, due to the polar nature of this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. sigmaaldrich.com This process involves replacing active hydrogens on the amino groups with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques include silylation, acylation, and alkylation. researchgate.net Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the amino groups to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comtcichemicals.com Acylation, using reagents like trifluoroacetic anhydride, produces fluoroacyl derivatives that enhance volatility and detectivity. jfda-online.com The choice of derivatization reagent depends on the specific derivative and the desired analytical outcome. researchgate.net For instance, MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to those formed with BSTFA. sigmaaldrich.com

The derivatized samples are then introduced into the GC system, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. ifremer.fr A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection and quantification. oiv.int GC-MS is particularly advantageous as it provides structural information, allowing for the confident identification of the derivatives. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis

Reagent ClassExample ReagentDerivative FormedKey Characteristics
SilylationBSTFATMSBy-products are highly volatile. tcichemicals.com
SilylationMTBSTFATBDMSDerivatives are more stable and less moisture-sensitive. sigmaaldrich.com
AcylationTrifluoroacetic AnhydrideTrifluoroacetylIncreases volatility and improves detectivity. jfda-online.com
AlkylationPentafluorobenzyl BromidePentafluorobenzylUseful for trace analysis. gcms.cz

Advanced Imaging and Microscopy for Material Applications

Electron microscopy (EM) techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and microstructure of materials derived from this compound, such as polymers and composites. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. tescan-analytics.com It is used to study the three-dimensional morphology of materials with nanometric resolution. tescan-analytics.com For polymers and composites based on this compound, SEM can reveal information about fiber distribution, surface texture, and porosity. libretexts.org In some cases, sample preparation, such as sputter-coating with a conductive material like gold, may be required to enhance contrast and prevent charging effects, especially for insulating materials. tescan-analytics.comlibretexts.org

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the investigation of the internal structure of materials at the atomic level. researchgate.netnanoscience.com To prepare samples for TEM analysis, they are typically embedded in a resin and cut into ultrathin sections (60-80 nm). harvard.edu This allows for the visualization of the internal organization, the dispersion of nanoparticles within a polymer matrix, and the identification of different phases. researchgate.net

Table 2: Comparison of SEM and TEM for Material Characterization

TechniqueInformation ObtainedTypical ResolutionSample Preparation
Scanning Electron Microscopy (SEM)Surface topography, morphology, composition researchgate.netNanometer scale Often requires conductive coating libretexts.org
Transmission Electron Microscopy (TEM)Internal structure, atomic arrangement, defects researchgate.netSub-nanometer to atomic scale Requires ultrathin sectioning harvard.edu

Scanning Probe Microscopy (SPM) encompasses a family of techniques that map surface properties by scanning a sharp probe over the sample. ethw.org Atomic Force Microscopy (AFM) is a prominent SPM technique used to generate three-dimensional images of surface features for both conductive and non-conductive materials. pressbooks.pub

Electron Microscopy (EM) for Morphology and Microstructure

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time. wikipedia.org This technique is crucial for determining the thermal stability and decomposition profile of this compound and its derivatives. torontech.com A TGA instrument consists of a precision balance, a furnace, and a system for controlling the atmosphere. etamu.edu

During a TGA experiment, a small amount of the sample is heated at a controlled rate in a specific atmosphere, typically an inert gas like nitrogen, to prevent oxidation. celignis.comopenaccessjournals.com The resulting TGA curve plots the percentage of weight loss against temperature. celignis.com Steps in the curve indicate mass loss due to processes like dehydration or decomposition. researchgate.net The onset temperature of decomposition is a key parameter for assessing thermal stability. tainstruments.com For more detailed analysis, the first derivative of the TGA curve (DTG) can be plotted, which shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid. etamu.edu

Table 3: TGA Decomposition Data for a Hypothetical this compound-based Polymer

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Process
1100 - 200~5%Loss of adsorbed moisture researchgate.net
2> 300VariesDecomposition of the polymer backbone

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is a powerful tool for investigating thermal transitions such as melting, crystallization, and glass transitions in materials derived from this compound. torontech.comnih.gov

In a DSC experiment, the sample and a reference material are heated or cooled at a constant rate. torontech.com When the sample undergoes a phase transition, it absorbs or releases heat, resulting in a temperature difference between the sample and the reference. torontech.com This is detected as a peak or a step in the DSC thermogram. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, also result in peaks. azom.com Glass transitions are observed as a step-like change in the baseline of the DSC curve. The temperatures and enthalpies of these transitions provide valuable information about the material's structure and properties. mme-ae.com For instance, DSC can be used to study polymorphism, the ability of a substance to exist in different crystalline forms, which can have different melting points and stabilities. azom.com

Table 4: Hypothetical DSC Data for a this compound Derivative

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting155160ΔH_fusion
Crystallization (on cooling)120115ΔH_cryst

Exploration of 4,5 Diaminoindazole in Materials Science Research

Utilization as Building Blocks for Polymer Synthesis

The bifunctional nature of 4,5-diaminoindazole, possessing two reactive amine groups, makes it an excellent monomer for the synthesis of high-performance polymers. makevale.comeneos-materials.com These polymers often exhibit remarkable thermal stability and mechanical strength, properties that are highly sought after in advanced engineering applications. wikipedia.orgnih.gov

One of the most significant applications of diamine monomers is in the synthesis of polybenzimidazoles (PBIs). wikipedia.orgkpi.ua PBIs are a class of thermally stable polymers known for their high decomposition temperatures, excellent chemical resistance, and non-flammability. wikipedia.org The synthesis of PBIs typically involves the condensation reaction of an aromatic bis(o-diamine), such as this compound, with an aromatic dicarboxylic acid or its derivatives. kpi.ua The resulting polymers have a rigid backbone structure that contributes to their exceptional stability at elevated temperatures. wikipedia.org

The polymerization process can be tailored to control the molecular weight and, consequently, the properties of the final polymer. rsc.orgmdpi.com For instance, variations in monomer concentration, reaction temperature, and time can lead to PBIs with different molecular weights, which in turn affects properties like conductivity and mechanical strength in the resulting polymer films.

Beyond PBIs, diamino-functionalized molecules are also used to create other types of polymers, such as polyamides. For example, aromatic polyamides with desirable properties like high thermal stability and fluorescence have been synthesized through low-temperature polycondensation reactions of diamine monomers with diacyl chlorides. scirp.org

The table below summarizes key aspects of polymer synthesis utilizing diamine monomers, including this compound and its analogs.

Polymer TypeMonomersPolymerization MethodKey Properties of Resulting Polymer
Polybenzimidazole (PBI)Aromatic bis(o-diamine) (e.g., this compound analog) and an aromatic dicarboxylic acid ester. kpi.uaMelt condensation. kpi.uaHigh thermal stability, chemical resistance, non-flammability. wikipedia.org
Aromatic PolyamideDiamine (e.g., 4,4'-diaminobenzanilide) and a diacyl chloride (e.g., terephthaloyl chloride). scirp.orgLow-temperature polycondensation. scirp.orgGood thermal stability, strong fluorescence. scirp.org
Poly(disulfide)sDisulfide-containing lactone (e.g., 1,4,5-oxadithiepan-2-one). rsc.orgRing-opening polymerization. rsc.orgNarrow molecular weight distribution, degradable under reducing conditions. rsc.org
FluoropolymersFluoroalkenes (e.g., vinylidene fluoride). academie-sciences.frRadical copolymerization. academie-sciences.frExceptional chemical, thermal, and electrical resistance. academie-sciences.fr
Poly(lactic Acid) (PLA)Lactic acid or lactide. mdpi.comPolycondensation or Ring-Opening Polymerization (ROP). mdpi.comBiocompatible, biodegradable. mdpi.com

Incorporation into Functional and Smart Materials

The unique properties of this compound and its derivatives allow for their incorporation into functional and smart materials. makevale.comacs.orgnih.gov These materials are designed to respond to external stimuli such as pH, temperature, or light, making them suitable for a wide range of advanced applications. nih.govjpdent.orgkreo.net

Smart materials can exhibit a variety of responsive behaviors, including:

pH-sensitivity: Materials that swell or collapse in response to changes in the pH of their environment. jpdent.org

Thermo-responsiveness: Materials that change their shape or color with variations in temperature. nih.govjpdent.org

Photochromism: Materials that change color when exposed to light. jpdent.org

Piezoelectricity: Materials that generate an electric current under mechanical stress. nih.govjpdent.org

The development of functionalized indazole derivatives through cascade reactions initiated by C-H activation is an area of active research. acs.orgacs.org This approach allows for the synthesis of complex molecules with specific functionalities from simpler substrates in a one-pot manner. acs.orgacs.org Such strategies are crucial for creating materials with tailored properties for applications in fields like biomedicine and dentistry. nih.govresearchgate.net For instance, smart composites in dentistry can release ions to counteract demineralization when the oral pH drops. jpdent.org

The integration of smart materials is driving innovation in various sectors, from self-healing concrete in construction to adaptive structures in aerospace. kreo.nete3s-conferences.org The ability of these materials to sense and react to their environment opens up possibilities for more efficient, durable, and adaptable products. kreo.net

Role as Precursors for Organic Dyes and Pigments

Aromatic amines, including diaminoindazoles, serve as crucial intermediates in the synthesis of a wide array of organic dyes and pigments. nih.gov These colorants are used in diverse applications, from hair dyes to high-performance pigments for coatings and plastics. nih.govsid.ir

In the context of oxidative hair dyes, primary intermediates like arylamines are oxidized in the presence of a coupler molecule to form the final colored product directly on the hair. nih.goveuropa.eunih.gov 4,5-Diaminopyrazole, a structurally related compound to this compound, is listed as a primary intermediate in modern oxidative dyes. nih.gov

The synthesis of high-performance pigments, such as diketopyrrolopyrrole (DPP) pigments, also relies on precursors that can be derived from or are analogous to diaminoindazoles. sid.irresearchgate.net These pigments are valued for their vibrant colors and excellent stability. The synthesis process often involves condensation reactions to build the chromophoric system. researchgate.net For example, the synthesis of Pigment Red 254, a DPP pigment, can be achieved via a succinate (B1194679) route involving the reaction of p-chlorobenzonitrile with diethyl succinate. sid.ir

Furthermore, coordination polymers synthesized from diamine precursors can be used as sorbents for organic dyes or as precursors for nanostructured materials. rsc.orgmdpi.com For example, copper(II) trimesinate coordination polymers have shown potential for adsorbing dyes like methylene (B1212753) blue and Congo red from wastewater. mdpi.com

The table below provides examples of organic dyes and pigments synthesized from or related to diamino-functionalized precursors.

Dye/Pigment ClassPrecursor/Intermediate TypeSynthesis MethodApplication
Oxidative Hair DyesArylamines (e.g., p-phenylenediamine), 4,5-diaminopyrazole. nih.govOxidative coupling with a modifier molecule. nih.goveuropa.euHair coloring. nih.govnih.gov
Diketopyrrolopyrrole (DPP) PigmentsSubstituted nitriles and succinates. sid.irresearchgate.netCondensation reactions. sid.irresearchgate.netCoatings, plastics, color filters. sid.ir
Azo DyesAromatic amines. nih.govDiazotization and diazo coupling. nih.govTextiles, printing inks.
Polymeric PigmentsDiaminoanthraquinones and epoxy resins. scirp.orgStep-growth condensation polymerization. scirp.orgColoring plastics and paints. scirp.org
Quinacridone Pigments2,5-diarylamino-terephthalic acid. google.comClosed-loop reaction in polyphosphoric acid. google.comCoatings, plastics, printing inks. google.com

Supramolecular Assembly and Self-Assembled Systems

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool in materials science. nso-journal.org this compound and its derivatives, with their potential for hydrogen bonding and other intermolecular forces, are attractive building blocks for creating such systems. nih.govrsc.orgrsc.org

The self-assembly of small molecules can lead to the formation of complex nanostructures like nanofibers, hydrogels, and vesicles. rsc.orgfrontiersin.org These structures have a wide range of potential applications in biomedicine, including drug delivery and tissue engineering. rsc.orgfrontiersin.org For instance, derivatives of dexamethasone (B1670325) have been shown to self-assemble into hydrogels, with the final structure and properties being highly dependent on the terminal motif of the molecule. frontiersin.org

Coordination polymers, which are formed by the self-assembly of metal ions and organic ligands, represent another important class of supramolecular systems. rsc.orgmdpi.comuniversiteitleiden.nl By carefully selecting the metal and the organic linker, it is possible to create materials with specific network topologies and functionalities. universiteitleiden.nlrsc.org These materials can exhibit interesting properties such as porosity, which is relevant for gas storage and separation, as well as unique optical and magnetic properties. rsc.orgrsc.org For example, coordination polymers synthesized with 2,5-diamino-1,4-benzenedithiol as a bridging ligand have been shown to exhibit fluorescence and paramagnetic behavior. rsc.org

The study of supramolecular assemblies is not limited to synthetic systems. Biological systems provide a rich source of inspiration, with processes like protein folding and the formation of the DNA double helix being prime examples of self-assembly. nih.govnih.gov Researchers are increasingly looking to mimic these natural systems to create new functional materials. nih.govnih.gov

Future Research Directions and Persistent Challenges

Development of Highly Efficient and Sustainable Synthesis Protocols

A primary and ongoing challenge in the chemistry of 4,5-diaminoindazole and its derivatives is the development of synthesis methods that are not only efficient in terms of yield but also adhere to the principles of green chemistry. nih.gov Current synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents or expensive metal catalysts. nih.govresearchgate.net

Future research should focus on several key areas to enhance sustainability:

Catalyst Innovation: The reliance on palladium catalysts for key steps, such as C-N bond formation in the synthesis of related aminoindazoles, presents a challenge due to cost, toxicity, and the need for removal from the final products. nih.govnih.gov Future work should explore the use of more abundant and less toxic first-row transition metals (e.g., copper, iron, nickel) or even metal-free catalytic systems.

Process Intensification: The adoption of technologies like microwave-assisted synthesis and flow chemistry could significantly shorten reaction times, improve yields, and allow for safer handling of reactive intermediates. numberanalytics.com For instance, microwave-assisted protocols have been shown to drastically reduce reaction times for other heterocyclic compounds. numberanalytics.com

Green Solvents and Reagents: Many existing protocols utilize volatile organic compounds (VOCs). mdpi.com A shift towards greener solvents such as water, ionic liquids, or bio-based solvents is crucial. numberanalytics.commdpi.com Furthermore, developing atom-economical reactions that maximize the incorporation of starting material atoms into the final product will minimize waste. researchgate.net

Organoautocatalysis: A novel approach involves designing reactions where a product or intermediate acts as a catalyst for its own formation, eliminating the need for an external catalyst. fau.eu This strategy has been successfully applied to the synthesis of other nitrogen-containing heterocycles and represents a promising avenue for indazole synthesis. fau.eu

Strategy Objective Potential Impact
Alternative CatalystsReplace precious metal catalysts (e.g., Pd) with earth-abundant metals or metal-free options.Reduced cost, lower toxicity, simplified purification.
Process IntensificationUtilize microwave irradiation or continuous flow reactors.Shorter reaction times, improved energy efficiency, enhanced safety.
Green SolventsReplace hazardous organic solvents with water, bio-solvents, or solvent-free conditions. nih.govMinimized environmental impact and health risks. nih.gov
Atom EconomyDesign reactions (e.g., cascade reactions) that minimize byproducts. acs.orgReduced waste generation and improved resource efficiency.
OrganoautocatalysisDevelop self-sustaining reactions where an in-situ generated species acts as the catalyst. fau.euElimination of external catalysts, simplified reaction setup.

Integrated Computational and Experimental Approaches for Material Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new materials with desired properties. mit.edu For di-aminoindazole derivatives, which have shown promise as kinase inhibitors, computational tools are invaluable for rational design. mdpi.comacs.org

Persistent challenges and future directions include:

Predictive Accuracy: While methods like molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations are used to predict binding affinities and modes, their accuracy can be limited. acs.orgjetir.org Future efforts should focus on developing more sophisticated models that can better account for solvent effects, protein flexibility, and entropic contributions to binding. acs.org

Non-Equilibrium Thermodynamics: Advanced computational techniques, such as those based on non-equilibrium (NEQ) thermodynamics, have shown promise in accurately predicting the relative binding free energies of inhibitors to their target proteins. mdpi.comresearchgate.net Broader application and refinement of these methods could significantly streamline the design process for new this compound-based therapeutics. researchgate.net

AI and Machine Learning: The use of artificial intelligence (AI) and machine learning (ML) to analyze large datasets and predict structure-activity relationships (SAR) is a rapidly emerging area. mit.edualagappauniversity.ac.in These models can identify subtle patterns that are not obvious to human researchers, guiding the synthesis of compounds with enhanced potency and selectivity.

Computational Tool Application in this compound Research Future Goal
Molecular DockingPredict the binding pose of a ligand in a protein's active site. jetir.orgImprove scoring functions for more accurate binding affinity prediction.
QM/MM CalculationsProvide a high-accuracy quantum mechanical description of the ligand and its immediate environment. acs.orgalagappauniversity.ac.inIncrease the size of the QM region and improve the QM/MM interface treatment. acs.org
MD SimulationsSimulate the dynamic behavior of the protein-ligand complex over time. jetir.orgExtend simulation times to capture larger-scale conformational changes.
NEQ ThermodynamicsCalculate relative binding free energies with high precision. mdpi.comresearchgate.netAutomate and broaden the applicability of the workflow for rapid screening.
AI/Machine LearningDevelop predictive models for biological activity and physicochemical properties from structural data. mit.edualagappauniversity.ac.inIntegrate with generative models to propose novel molecular structures.

Exploration of Novel Chemical Transformations and Reactivity Pathways

The this compound core possesses multiple reactive sites: the two amino groups, the N-H of the pyrazole (B372694) ring, and several C-H bonds on the heterocyclic and benzene (B151609) rings. While some transformations are known, a vast chemical space remains unexplored. nih.govnih.gov

Future research should be directed towards:

Selective Functionalization: A significant challenge is the selective functionalization of one amino group in the presence of the other, or the selective modification of a specific C-H bond. Developing orthogonal protection strategies and regioselective C-H activation/functionalization reactions is a key goal. researchgate.net Recent work on cascade reactions initiated by C-H activation highlights the potential for creating diverse indazole derivatives. acs.orgacs.org

Derivatization of the Indazole Core: Exploring reactions that modify the pyrazole part of the molecule, such as N-alkylation or N-arylation at the N1 position, can profoundly influence the compound's properties. The synthesis of N3-acyl-N5-aryl-3,5-diaminoindazole analogues demonstrates how modifications at different positions can tune biological activity. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions: Investigating the stability of the indazole ring under various conditions could lead to novel rearrangement or ring-opening reactions, providing pathways to entirely new heterocyclic systems.

Advanced Analytical Methodologies for In-Situ Studies

Understanding reaction mechanisms and the dynamics of material formation is critical for process optimization and rational design. Most current analytical data for indazole synthesis is based on end-point analysis of isolated products using techniques like NMR and mass spectrometry. nih.govacs.org

The future lies in the application of advanced, in-situ analytical methods:

In-Situ Spectroscopy: Techniques such as in-situ FT-IR, Raman, and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing invaluable mechanistic insights without disturbing the reaction.

Process Analytical Technology (PAT): Integrating these in-situ analytical tools into a PAT framework would enable real-time control over reaction parameters (e.g., temperature, reagent addition), leading to improved consistency, yield, and safety.

Cyclic Voltammetry: For reactions involving electrochemical steps, cyclic voltammetry can provide mechanistic details about redox processes, as has been demonstrated in the synthesis of other indazole-related compounds. researchgate.net

Design Principles for Tailored Molecular Architectures

The ultimate goal of studying this compound is to design and create molecules with specific, tailored functions. The scaffold has proven effective in the design of kinase inhibitors, but its potential extends to materials science, including organic electronics and sensor technology. researchgate.netacs.org

Key design principles and future challenges include:

Structure-Property Relationship: A deep and systematic understanding of how modifications at each position of the this compound scaffold affect its electronic, optical, and biological properties is still developing. Building comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) databases is essential. acs.org

Fragment-Based Design: In drug discovery, fragment-based approaches have been successful for other indazole inhibitors. acs.org Applying this principle, where small molecular fragments are grown or linked to build a potent ligand, can be a highly efficient strategy for developing new inhibitors based on the this compound core.

Supramolecular Chemistry: The two amino groups and the N-H of the pyrazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. This functionality can be exploited to build complex supramolecular architectures, such as coordination polymers or organic frameworks, with tailored porosity, conductivity, or catalytic activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-diaminoindazole derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves careful selection of reaction conditions. For example, refluxing precursors like substituted benzaldehydes with amino-triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours can enhance product formation . Post-reaction steps, such as reduced-pressure solvent evaporation and crystallization using water-ethanol mixtures, improve purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of aldehyde to amine) are critical for reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Structural confirmation requires multi-technique validation.

  • 1H/13C-NMR : Resolve aromatic protons and amine groups, with shifts in the δ 6.5–8.5 ppm range indicating indazole ring protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weights, with fragmentation patterns identifying substituents (e.g., dichlorophenoxy groups) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods explain regioselectivity in cycloaddition reactions involving this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) model transition states and electron density distributions. For example, in Diels-Alder reactions, electron-donating substituents on indazole increase polarity, favoring nucleophilic attack at specific positions. Computational results align with experimental regioselectivity ratios (e.g., 15:1 preference for trans isomers in 6,7-indenyl derivatives) .

Q. How should researchers address contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Apply constructive falsification frameworks:

Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature).

Meta-Analysis : Compare datasets across studies, noting variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., MTT vs. ATP-luminescence).

Statistical Validation : Use multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity) .

Q. What strategies mitigate steric hindrance in the synthesis of bulky this compound-based macrocycles?

  • Methodological Answer :

  • Solvent Choice : High-polarity solvents (e.g., DMF) reduce aggregation during macrocyclization .
  • Temperature Gradients : Slow heating (e.g., 60°C → 120°C over 6 hours) prevents premature precipitation.
  • Catalytic Additives : Pd(PPh3)4 or CuI can facilitate coupling reactions in sterically crowded environments .

Q. How do electronic effects of substituents influence the fluorescence properties of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2, -CF3) redshift fluorescence emission via conjugation, while electron-donating groups (e.g., -OCH3) enhance quantum yields. Time-resolved fluorescence spectroscopy (e.g., TCSPC) quantifies lifetime changes (e.g., τ = 2–8 ns), correlating with substituent Hammett parameters .

Compliance and Data Integrity

Q. How can researchers ensure compliance with ethical guidelines when studying this compound derivatives?

  • Methodological Answer :

  • Documentation : Maintain detailed records of synthesis protocols and safety data sheets (SDS) per EPA DSSTox standards .
  • Ethical Use : Restrict applications to in vitro studies (RUO designation) and avoid in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.